Fmoc-Cit-OPfp
Overview
Description
Fmoc-Cit-OPfp is a chemical compound with the molecular formula C27H22F5N3O5 . It is also known by other names such as Fmoc-Orn (carbamoyl)-OPfp and Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoate .
Molecular Structure Analysis
The molecular structure of Fmoc-Cit-OPfp consists of 27 carbon atoms, 22 hydrogen atoms, 5 fluorine atoms, 3 nitrogen atoms, and 5 oxygen atoms . The compound has a molecular weight of 563.5 g/mol . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Fmoc-Cit-OPfp has a molecular weight of 563.5 g/mol . It has a complexity of 865 and a topological polar surface area of 120 Ų . The compound has 3 hydrogen bond donors and 10 hydrogen bond acceptors . It also has 11 rotatable bonds .
Scientific Research Applications
Synthesis of O-Glycopeptides : Fmoc-AA-OPfp, an analog of Fmoc-Cit-OPfp, has been used in the stereoselective synthesis of O-glycopeptides. This process involves a glycosylation reaction that is rapid, stereoselective, and suitable for routine synthesis of O-glycopeptides, demonstrating the utility of Fmoc-OPfp derivatives in peptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Synthesis of Glycopeptides : The use of Fmoc-Asp(OPfp)-O t Bu, a compound related to Fmoc-Cit-OPfp, in the solid-phase synthesis of glycopeptides has been documented. This method involves coupling with 1-glycosylamines and is essential for synthesizing Nβ-glycosides of Fmoc-Asn-OH, highlighting the role of Fmoc-OPfp derivatives in glycopeptide synthesis (Ürge et al., 1991).
High-Performance Liquid Chromatography (HPLC) : In the context of HPLC, Fmoc-Cl (9-fluorenylmethyl chloroformate), a compound structurally similar to Fmoc-Cit-OPfp, has been used for pre-column derivatization in assaying amino acids in biological fluids. This underscores the potential utility of Fmoc derivatives in analytical chemistry and bioanalysis (Fürst et al., 1990).
Synthesis of Glycopeptide Fragments : The application of Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp, closely related to Fmoc-Cit-OPfp, in the synthesis of glycopeptide fragments like those of RNA-polymerase II and mammalian neurofilaments is notable. This method demonstrates the role of Fmoc-OPfp derivatives in synthesizing complex glycopeptides (Meinjohanns et al., 1995).
Multiple-Column Solid-Phase Glycopeptide Synthesis : Fmoc-OPfp derivatives have been used in the simultaneous multiple-column solid-phase synthesis of various O-glycopeptides, demonstrating their versatility in synthesizing complex biomolecules (Peters et al., 1991).
Screening of Carboxylic Acid Encoded Glycopeptide Libraries : Fmoc-OPfp derivatives are instrumental in identifying glycopeptides that mimic the action of oligosaccharides through combinatorial library methodology, emphasizing their role in rapid screening and analysis in glycobiology (Hilaire et al., 1998).
Molecularly Imprinted Polymers : The use of Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), a relative of Fmoc-Cit-OPfp, in studying the adsorption properties of molecularly imprinted polymers illustrates the application of Fmoc derivatives in advanced materials science (Kim & Guiochon, 2005).
Glycogenin Fragment Synthesis : The synthesis of glycopeptides related to glycogenin using Fmoc-OPfp derivatives is another example of their application in synthesizing biologically relevant peptides (Jansson et al., 1996).
Future Directions
While specific future directions for Fmoc-Cit-OPfp are not mentioned in the retrieved sources, there is ongoing research in the field of Fmoc-based peptide synthesis. This includes the development of new methods for peptide synthesis, the exploration of peptide chemical space, and the synthesis of DNA-encoded chemical libraries .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVBCSPTKLECIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cit-OPfp |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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